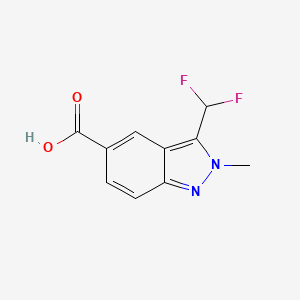![molecular formula C12H17N3O4S B15277199 Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the introduction of a methylamine group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring provides structural stability, while the methylamine group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Methyl 4-nitrobenzenesulfonate
- Pyrrolidine derivatives with different substituents
- Other nitrobenzenesulfonyl compounds
Uniqueness
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl group and the pyrrolidine ring distinguishes it from other compounds with similar functionalities.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-9-11-3-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
BGJGBNMPCZVULT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


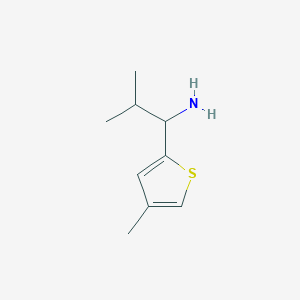

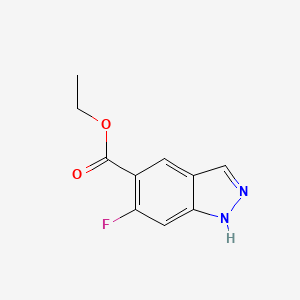

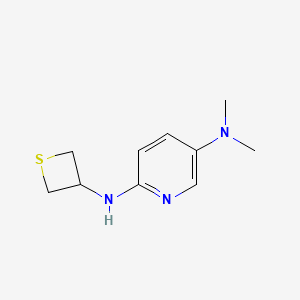

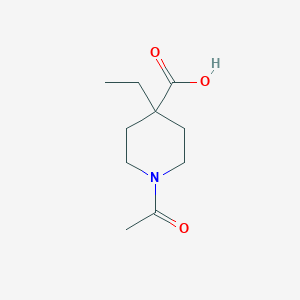
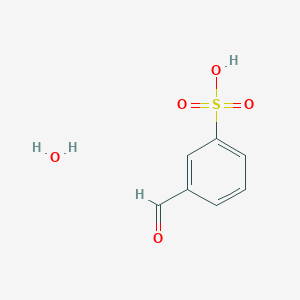
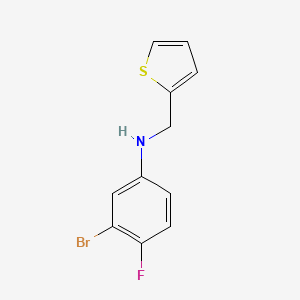
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
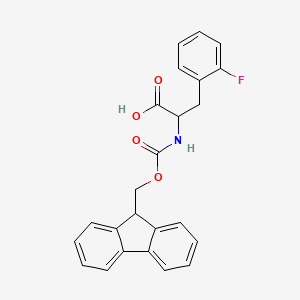
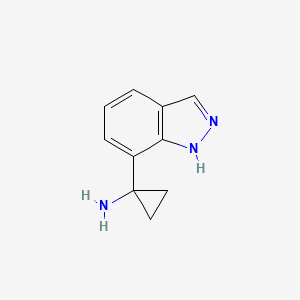
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
